2,3-Naphthalenediol, 5,6,7,8-tetrahydro-
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Overview
Description
2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is an organic compound with the molecular formula C10H12O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a partially hydrogenated naphthalene ring. This compound is also known by other names such as 5,6,7,8-Tetrahydro-2,3-naphthalenediol and 6-Hydroxytetralin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2,3-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
2,3-Naphthalenediol, 5,6,7,8-tetrahydro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
- 2,3-Dihydroxynaphthalene
- Nadolol (a pharmaceutical derivative)
Comparison: 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is unique due to its partially hydrogenated naphthalene ring and the presence of hydroxyl groups at specific positions. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its fully aromatic or fully hydrogenated counterparts .
Properties
CAS No. |
3355-05-3 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,11-12H,1-4H2 |
InChI Key |
XUDZZXLUCILIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
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